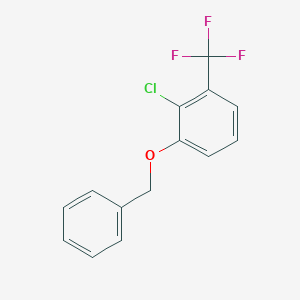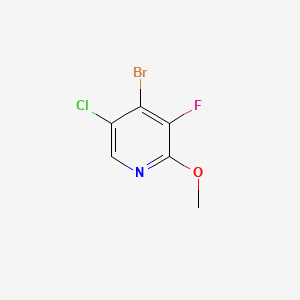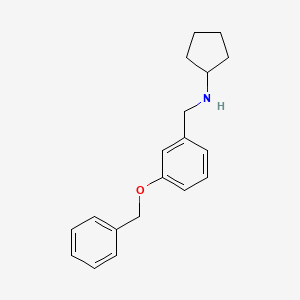![molecular formula C19H27N3O3 B14773156 Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14773156.png)
Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a pyrrolidine ring, and an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(perfluorooctyl)aniline with phenyl chlorothioformate, followed by phenol substitution by (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, and subsequent Boc removal . This method ensures high enantioselectivity and diastereoselectivity.
Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced catalytic processes to ensure high yield and purity. For example, the use of metal-free, additive-free, and base-free direct amidation of esters using water as a green solvent has been reported as an efficient and sustainable approach . This method emphasizes eco-friendly characteristics and is suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a chiral catalyst for asymmetric synthesis, enabling the production of enantiomerically pure compounds . In medicine, it has potential applications in drug development due to its unique structural features and biological activity. In industry, it is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or catalytic outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as pyrrolidine-based chiral quaternary alkylammonium ionic liquids . These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate lies in its combination of a benzyl group, a pyrrolidine ring, and an amide linkage, which imparts distinct chemical and biological properties.
List of Similar Compounds:- Pyrrolidine-based chiral quaternary alkylammonium ionic liquids
- (S)-Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
- N-benzyloxycarbonyl-3-pyrroline
This detailed article provides a comprehensive overview of Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H27N3O3 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H27N3O3/c1-14(20)18(23)22(17-7-8-17)12-16-9-10-21(11-16)19(24)25-13-15-5-3-2-4-6-15/h2-6,14,16-17H,7-13,20H2,1H3 |
Clave InChI |
YIFNTHKOAWQHBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)C3CC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


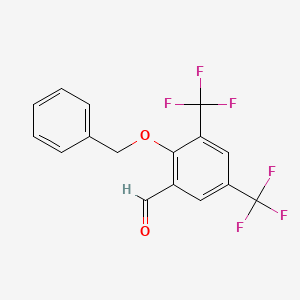
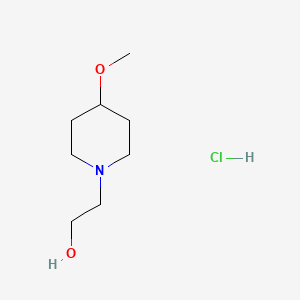
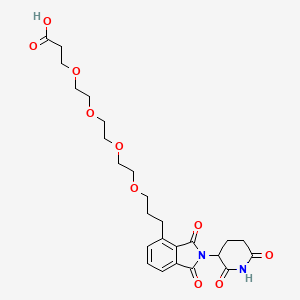
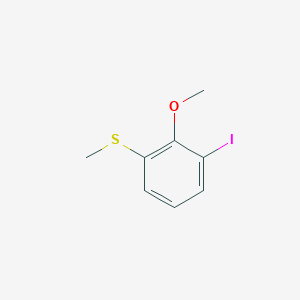
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14773118.png)
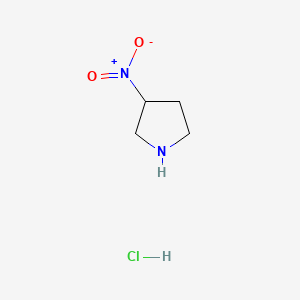

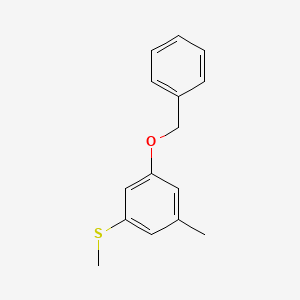
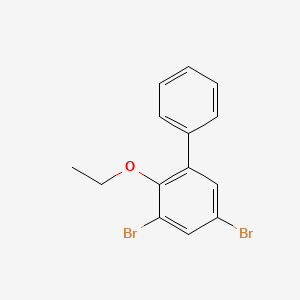
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14773144.png)
